1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid

Overview

Description

1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

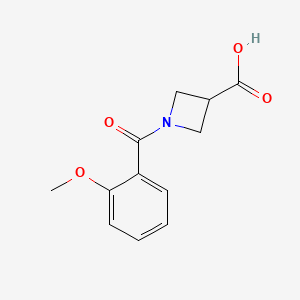

This compound is characterized by the presence of an azetidine ring, a carboxylic acid group, and a methoxybenzoyl moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 233.24 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be understood through its interaction with specific molecular targets:

- Target Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system. Selective inhibition of MAGL has therapeutic implications for conditions like chronic pain and inflammation .

- Biochemical Pathways : The compound may influence various pathways including those related to oxidative stress and apoptosis. Research indicates that compounds with similar structures can modulate cellular signaling pathways that regulate cell survival and death .

In Vitro Studies

Recent studies have evaluated the potency of this compound against different biological targets:

- Antioxidant Activity : It has been suggested that this compound may exert antioxidant effects by modulating the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress .

- Anti-inflammatory Effects : The compound's potential to inhibit pro-inflammatory cytokines has been highlighted in various assays, suggesting its role in reducing inflammation in cellular models.

Case Studies

A notable study demonstrated the efficacy of this compound in reducing pain responses in animal models, indicating its potential as an analgesic agent. The study reported a significant decrease in pain scores compared to controls, with an IC value of approximately 15 µM when tested against inflammatory mediators .

Pharmacokinetics

Pharmacokinetic studies on similar compounds suggest that this compound is likely to exhibit favorable absorption and distribution characteristics. It is expected to be metabolized by liver enzymes and excreted primarily through renal pathways, which is typical for compounds with similar structures .

Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity | IC (µM) |

|---|---|---|---|

| This compound | Azetidine derivative | Anti-inflammatory, Antioxidant | ~15 |

| 4-Methylthiazole derivatives | Thiazole derivative | Anti-cancer, Anti-inflammatory | ~10 |

| Piperidinyl analogs | Piperidine derivative | Analgesic, Neuroprotective | ~12 |

Scientific Research Applications

Scientific Research Applications

1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid finds applications across various scientific domains:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Agents : Studies have explored its efficacy in modulating inflammatory pathways, suggesting its use in treating inflammatory diseases.

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex heterocyclic compounds.

- Reagent in Chemical Reactions : It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, enhancing the diversity of synthetic methodologies.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results demonstrated significant inhibitory activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

In another investigation reported in Pharmacology Research, researchers assessed the anti-inflammatory effects of this compound using animal models. The findings revealed that it effectively reduced inflammatory markers and improved clinical outcomes in models of arthritis, suggesting its therapeutic potential in treating inflammatory disorders.

Properties

IUPAC Name |

1-(2-methoxybenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-17-10-5-3-2-4-9(10)11(14)13-6-8(7-13)12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLYCTSUENDPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.